

Technical Profile: Structural Characterization and Synthesis of C₁₃H₁₀BrF₂NO Scaffolds

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Compound of Interest

Compound Name: 4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol

CAS No.: 864422-19-5

Cat. No.: B3004545

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Content Type: Technical Reference Guide Subject: **4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol** (Representative Isomer) Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Professionals

Executive Summary & Chemical Identity[1][2][3]

The molecular formula C₁₃H₁₀BrF₂NO represents a specific class of halogenated, nitrogen-containing aromatic scaffolds often utilized in Fragment-Based Drug Discovery (FBDD). While multiple structural isomers exist, this guide focuses on the secondary amine-linked biaryl systems (e.g., CAS 864422-19-5), which serve as critical intermediates for kinase inhibitors and GPCR ligands.

These compounds are characterized by a "molecular handle" (Bromine) allowing for downstream palladium-catalyzed cross-coupling, and a "fluorine scan" motif (Difluorophenyl) used to modulate metabolic stability and lipophilicity.

Physicochemical Profile

Property	Value	Technical Note
Molecular Formula	C ₁₃ H ₁₀ BrF ₂ NO	
Average Molecular Weight	314.13 g/mol	Useful for bulk stoichiometry calculations.
Monoisotopic Mass	312.9914 Da (⁷⁹ Br)	Primary peak for High-Resolution Mass Spectrometry (HRMS).
Isotopic Signature	1:1 ratio (M : M+2)	Distinct doublet at 313/315 m/z due to ⁷⁹ Br/ ⁸¹ Br natural abundance.
Heavy Atom Count	18	Fits "Rule of 3" for fragment libraries.
Degree of Unsaturation	8	Consistent with two aromatic rings.
Predicted LogP	~3.8 - 4.2	Highly lipophilic; requires polar solvents (DMSO/MeOH) for stock solutions.

Structural Elucidation & Isomerism

In drug development, distinguishing between regioisomers of C₁₃H₁₀BrF₂NO is critical. The two most prevalent scaffolds sharing this formula are the Anilino-methyl-phenols and the Phenoxy-benzylamines.

Representative Structure: 4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol

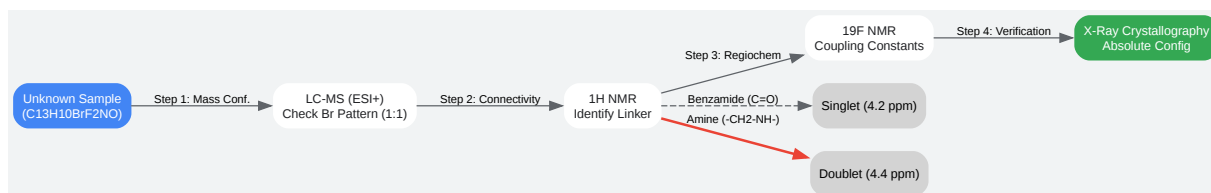
This structure (CAS 864422-19-5) features a phenol ring linked to a difluoroaniline via a methylene bridge.

- Core Scaffold: Biaryl linked by a secondary amine ()

- Functional Roles:
 - Phenolic -OH: Hydrogen bond donor (HBD) for active site interaction.
 - Bromine (Br): Electrophilic site for Suzuki-Miyaura coupling.
 - Difluoro Motif: Bioisostere for H or OH, blocking metabolic oxidation at the aniline ring.

Analytical Differentiation Strategy (NMR/MS)

To validate the specific isomer, researchers must employ a multi-modal analytical workflow.



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Figure 1: Analytical decision tree for structural validation. The detection of a methylene doublet in 1H NMR distinguishes the amine scaffold from amide isomers.

Synthetic Protocol (Reductive Amination)

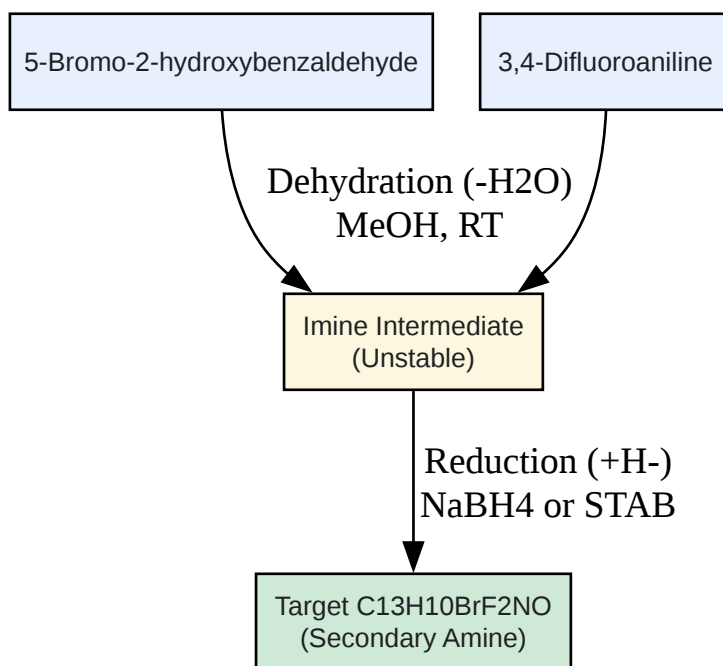
The most robust route to synthesize the secondary amine scaffold (**4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol**) is via Reductive Amination. This method avoids the harsh conditions of nucleophilic substitution and prevents over-alkylation.

Reaction Scheme

Reagents:

- Aldehyde Precursor: 5-Bromo-2-hydroxybenzaldehyde

- Amine Precursor: 3,4-Difluoroaniline
- Reducing Agent: Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride ()
- Solvent: Dichloroethane (DCE) or Methanol (MeOH)



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Figure 2: One-pot reductive amination pathway. The formation of the imine intermediate is followed immediately by selective reduction.

Step-by-Step Methodology

- Imine Formation: Dissolve 5-Bromo-2-hydroxybenzaldehyde (1.0 eq) and 3,4-Difluoroaniline (1.0 eq) in anhydrous Methanol (0.1 M concentration). Stir at room temperature for 2 hours. Validation: Monitor consumption of aldehyde via TLC (Hexane:EtOAc 4:1).
- Reduction: Cool the solution to 0°C. Add Sodium Borohydride (, 1.5 eq) portion-wise over 15 minutes to control hydrogen gas evolution.

- Quenching: Once the imine is consumed (check LC-MS for m/z 312/314), quench with saturated aqueous .
- Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over , and concentrate.
- Purification: Recrystallize from Ethanol/Hexane or purify via Flash Column Chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Applications in Drug Discovery

The C₁₃H₁₀BrF₂NO scaffold is rarely a final drug but serves as a high-value Advanced Intermediate.

The "Bromine Handle" Strategy

The aryl bromide at the C4 position of the phenol ring is electronically activated for palladium-catalyzed cross-coupling reactions. This allows medicinal chemists to rapidly elaborate the scaffold into a library of potential inhibitors.

- Suzuki-Miyaura Coupling: Reacting with aryl boronic acids to create biaryl ethers.
- Buchwald-Hartwig Amination: Replacing the Br with secondary amines to increase solubility.

Fluorine Bioisosterism

The 3,4-difluoro substitution pattern on the aniline ring is intentional.

- Metabolic Blocking: Fluorine at the para-position blocks Cytochrome P450 oxidation, extending the half-life () of the molecule.
- Lipophilicity Modulation: The difluoro motif increases the logP compared to the parent aniline, enhancing membrane permeability.[\[1\]](#)

Safety & Handling (SDS Summary)

Given the bioactive nature of halogenated anilines, strict safety protocols are required.

- Hazards: Skin irritant (H315), Serious eye irritation (H319). Potential STOT-SE (Respiratory irritation).
- Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.
- Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the secondary amine.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 864422-19-5. Retrieved from [\[Link\]](#)
- Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist's toolbox: an analysis of reactions used in the pursuit of drug candidates. *Journal of Medicinal Chemistry*. Retrieved from [\[Link\]](#)
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Sources

- 1. 4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol | 864422-19-5 | Benchchem [\[benchchem.com\]](https://www.benchchem.com)
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